molecular formula C7H14O B8253709 (3S)-3-methylhex-5-en-3-ol

(3S)-3-methylhex-5-en-3-ol

Cat. No. B8253709
M. Wt: 114.19 g/mol
InChI Key: GBARKLJMQRUBKV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-methylhex-5-en-3-ol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Decomposition and Isomerization Studies

The decomposition and isomerization reactions of related radicals, like the 5-methylhex-1-yl radical, have been studied using techniques such as the single pulse shock tube technique. This research, focusing on the kinetics and reaction mechanism, helps in understanding the behavior of (3S)-3-methylhex-5-en-3-ol under various conditions (Awan et al., 2010).

Oligomerisation with Catalytic Systems

Research has explored the oligomerisation of compounds like 3-methylhex-1-yne-3-ol using catalysts such as palladium(II) diketonates with various phosphorus ligands, leading to the formation of dimers and trimers. This highlights the potential application of this compound in polymer science and material engineering (Wiedenhöft et al., 1993).

Hypohalogenation and Chemical Transformations

Studies on the hypohalogenation of related compounds, like 2-methylhex-5-en-3-yn-2-ol, show the potential for this compound in organic synthesis. These studies involve reactions with hydrochloric or hydrobromic acid, producing halohydrins, which are valuable in various chemical transformations (Veliev et al., 2007).

Codimerization and Polymer Chemistry

Research on the codimerization of ethylene with n-pentenes and propylene with n-butenes on alkaline catalysts reveals the potential of this compound in creating diverse polymeric materials. Such studies contribute to the development of new polymer types and their applications (Ansheles et al., 1976).

Thermolysis and Transition State Analysis

The thermolysis of compounds like 3-methylhex-1-en-5-yn-3-ol has been studied, verifying the formation of products like acetylvinylcyclopropane and 4-acetylcyclopentene. This research provides insight into the reaction mechanisms and transition states, which is valuable for understanding the behavior of this compound under thermal conditions (Viola et al., 1970).

Cyclization and Steric Effects

The intramolecular cyclization of hex-5-enyl radicals has been analyzed, considering the effect of methyl substituents. This kind of research, looking at electronic and steric effects, helps in predicting the behavior of this compound in similar cyclization reactions (Canadell et al., 1985).

properties

IUPAC Name

(3S)-3-methylhex-5-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-6-7(3,8)5-2/h4,8H,1,5-6H2,2-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBARKLJMQRUBKV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.